5-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-2-carboxylic acid
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Overview
Description
5-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C14H20N4O4. It is a derivative of pyrimidine and piperazine, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected piperazine.
Coupling with Pyrimidine: The Boc-protected piperazine is then coupled with a pyrimidine derivative, such as 2-chloropyrimidine-5-carboxylic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected piperazine moiety can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for removing the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Deprotected Amine: Removal of the Boc group yields 5-(4-piperazin-1-yl)pyrimidine-2-carboxylic acid.
Scientific Research Applications
5-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and bioactive molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 5-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The Boc group provides stability during synthesis and can be removed to reveal the active amine, which interacts with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid: Similar in structure but with different substitution patterns on the pyrimidine ring.
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate: Contains a piperazine moiety with a Boc group but differs in the carboxylic acid substitution.
Uniqueness
5-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
Properties
Molecular Formula |
C14H20N4O4 |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)18-6-4-17(5-7-18)10-8-15-11(12(19)20)16-9-10/h8-9H,4-7H2,1-3H3,(H,19,20) |
InChI Key |
GIOIZAUJAHWUAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(N=C2)C(=O)O |
Origin of Product |
United States |
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